2-Methyl-4-phenyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbut-3-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOWWVSDFCWQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216953 | |

| Record name | 2-Methyl-4-phenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-51-8 | |

| Record name | 2-Methyl-4-phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenethylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-phenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-phenyl-1-butene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BHJ2C7Y35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-4-phenyl-1-butene chemical properties

An In-depth Technical Guide to 2-Methyl-4-phenyl-1-butene

Introduction

This compound is an organic compound featuring both an aromatic phenyl group and a terminal alkene functional group. This unique combination of a sterically hindered, nucleophilic double bond and a stable aromatic ring makes it a molecule of interest for researchers in organic synthesis, polymer science, and materials chemistry. Its structure suggests potential as a monomer for specialty polymers and as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, reactivity, and safety considerations, synthesized from available technical data to support professionals in research and drug development.

Chemical Identity and Physical Properties

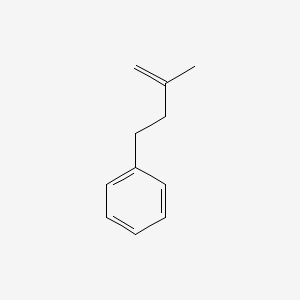

This compound, also known by its IUPAC name (3-methylbut-3-en-1-yl)benzene, is a substituted alkene.[1] Its core structure consists of a four-carbon butene chain with a methyl group at the second position and a phenyl group at the fourth position.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | (3-methylbut-3-en-1-yl)benzene | [1] |

| CAS Number | 6683-51-8 | [1] |

| Molecular Formula | C₁₁H₁₄ | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Boiling Point | 205 °C | [4] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Publicly available spectral data provides the following insights.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (~4.7 ppm), the benzylic and allylic protons (in the ~2.0-2.8 ppm range), the methyl protons (~1.7 ppm), and the aromatic protons of the phenyl group (~7.1-7.3 ppm).[1][5]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene and methyl groups.[1][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkene and aromatic ring (above 3000 cm⁻¹), C=C stretching of the alkene (~1650 cm⁻¹) and aromatic ring (~1600 and 1450 cm⁻¹), and C-H bending vibrations.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight.[5][7] Common fragmentation patterns would likely involve the loss of a methyl group or cleavage at the benzylic position, leading to a stable tropylium cation fragment.

The diagram below illustrates the distinct chemical environments within the molecule, which correspond to the signals observed in NMR spectroscopy.

Caption: Key proton environments in this compound.

Synthesis and Reactivity

Synthesis

While specific, detailed laboratory preparations for this compound are not widely published, a plausible and industrially relevant synthetic approach can be inferred from related processes, such as the synthesis of other phenylbutenes.[8] A common method involves the coupling of an organometallic reagent with a suitable halide. For instance, a Grignard reaction between a phenethyl magnesium halide and a methallyl halide would yield the target compound.

The proposed workflow for this synthesis is outlined below.

Caption: General mechanism of electrophilic addition.

Potential Applications

Based on its chemical structure, this compound is a promising candidate for several applications:

-

Polymer Science : As a monomer, it can be used to synthesize polymers. The presence of the bulky phenyl group can impart desirable properties such as increased thermal stability, a higher glass transition temperature, and specific refractive indices to the resulting polymer. These materials could find use in advanced coatings and organic electronics. [9]* Fine Chemical Synthesis : The dual reactivity of the alkene and aromatic ring makes it a versatile intermediate. It can serve as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. Phenylbutenes, in general, are recognized as useful intermediates for these sectors. [8]* Fragrance and Flavor : Structurally related phenyl-containing compounds are often used in the fragrance industry. While its specific odor profile is not detailed, it could be investigated for such applications. [10]

Safety Profile

-

4-Phenyl-1-butene : This related compound is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. [11]* 2-Methyl-1-butene : This compound is an extremely flammable liquid and vapor. It is generally advised to keep it away from heat, sparks, open flames, and hot surfaces. [12][13] General Precautions (Inferred): Given the presence of a hydrocarbon backbone and a terminal alkene, this compound should be handled with the following precautions:

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [14]Avoid breathing vapors.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

-

Fire : The compound is likely flammable. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).

Disclaimer: This safety information is based on analogous compounds and is for guidance only. Always consult a substance-specific SDS and perform a thorough risk assessment before handling this compound.

References

- SpectraBase. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound [FTIR].

- SpectraBase. (n.d.). This compound [MS (GC)].

- ChemBK. (n.d.). 1-Butene, 2-methyl-4-phenyl-.

- Airgas. (2016, September 19). SAFETY DATA SHEET: 2-Methyl-2-Butene.

- Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses Procedure.

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). 2-Methyl-1-butene. National Center for Biotechnology Information.

- ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE - Introduction.

- Moloney, M. G., Pinhey, J. T., & Stoermer, M. J. (1998). (E)-1-Bromo-2-methyl-4-phenyl-1-butene. ResearchGate.

- MDPI. (1998). (Z)-1-Bromo-2-methyl-4-phenyl-1-butene.

- Google Patents. (n.d.). JPH0748292A - Process for producing 4-phenyl-1-butenes.

Sources

- 1. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. This compound [stenutz.eu]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. JPH0748292A - Process for producing 4-phenyl-1-butenes - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-METHYL-1-BUTENE - Safety Data Sheet [chemicalbook.com]

- 14. content.labscoop.com [content.labscoop.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-4-phenyl-1-butene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (C₁₁H₁₄). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the expected data from core analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the spectral data but also to explain the underlying principles that govern the experimental outcomes. Each section includes detailed, field-proven protocols for data acquisition, ensuring that the methodologies are transparent and reproducible. The integration of these techniques provides a self-validating system for the unambiguous structural elucidation and purity assessment of this compound.

Molecular Structure and Spectroscopic Implications

This compound is an organic compound featuring a terminal alkene, a quaternary vinylic carbon, and a phenyl group separated by an ethylene bridge. Its molecular structure dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

The IUPAC name for this compound is 3-methylbut-3-enylbenzene.[1] Key structural features include:

-

A terminal double bond (=CH₂): This will give rise to characteristic signals in both NMR and IR spectra.

-

A methyl group attached to the double bond (-C(CH₃)=): This methyl group's protons will appear as a singlet in the ¹H NMR spectrum.

-

An ethyl bridge (-CH₂-CH₂-): The adjacent methylene groups will exhibit a distinct triplet-triplet splitting pattern in the ¹H NMR spectrum due to spin-spin coupling.

-

A monosubstituted benzene ring (C₆H₅-): This will produce characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

Sources

2-Methyl-4-phenyl-1-butene synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1-butene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a valuable organic intermediate. The document is intended for an audience of researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis. We will dissect two robust and widely applicable methodologies: the Wittig Olefination and a Grignard Reaction followed by Dehydration. Each pathway is examined from a mechanistic standpoint, providing field-proven insights into experimental choices and potential challenges. Detailed, step-by-step protocols, comparative analysis, and visualizations are included to create a self-validating and authoritative resource for laboratory application.

Introduction and Strategic Overview

This compound is a substituted alkene featuring a terminal double bond and a phenyl group separated by an ethylene bridge.[1] Its structure makes it a versatile building block in organic synthesis, with potential applications in the development of novel polymers, pharmaceuticals, and fragrance compounds. The successful synthesis of this molecule hinges on the strategic formation of either the key carbon-carbon double bond or the construction of the carbon skeleton followed by functional group manipulation.

This guide will focus on two primary retrosynthetic disconnections that lead to practical and efficient laboratory syntheses.

Retrosynthetic Analysis

A logical breakdown of the target molecule reveals two key strategic disconnections:

-

C1=C2 Bond Disconnection (Olefination Strategy): This approach disconnects the terminal double bond, identifying a ketone (benzylacetone or 1-phenyl-3-butanone) and a C1 methylene source as precursors. This immediately suggests the Wittig reaction as a primary synthetic tool.

-

C2-C3 Bond Disconnection (Grignard Strategy): This disconnection breaks the carbon skeleton, leading to a benzyl-containing nucleophile (e.g., a benzyl Grignard reagent) and an acetone electrophile. This route forms a tertiary alcohol intermediate, 2-methyl-4-phenyl-2-butanol, which can then be dehydrated to yield the target alkene.[2]

Caption: Retrosynthetic analysis of this compound.

Pathway I: The Wittig Olefination Route

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and regioselectivity in converting ketones and aldehydes into alkenes.[3][4] The reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon moiety, forming the C=C double bond explicitly at the carbonyl position.[5][6]

Rationale and Mechanistic Insight

This pathway is advantageous due to its directness. The key is the reaction between a readily available ketone, benzylacetone (4-phenyl-2-butanone), and methylenetriphenylphosphorane (Ph₃P=CH₂). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which makes the reaction essentially irreversible.[5]

The mechanism proceeds in two main stages:

-

Ylide Formation: A phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide (in this case, methyl bromide). A strong base then deprotonates the carbon alpha to the phosphorus, generating the nucleophilic ylide.[3]

-

Olefination: The ylide attacks the electrophilic carbonyl carbon of the ketone, forming a zwitterionic intermediate called a betaine. This betaine cyclizes to a four-membered oxaphosphetane ring, which then collapses to yield the final alkene and triphenylphosphine oxide.[7]

Caption: Experimental workflow for the Wittig olefination pathway.

Detailed Experimental Protocol: Wittig Synthesis

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzylacetone (4-phenyl-2-butanone)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Ylide Preparation (In Situ):

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A characteristic color change (typically to orange or deep yellow) indicates the formation of the ylide.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve benzylacetone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ketone.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purify the crude oil via flash column chromatography on silica gel (using a non-polar eluent like hexanes) to isolate this compound.

-

Pathway II: Grignard Reaction and Dehydration

This two-step pathway first constructs the carbon skeleton of a tertiary alcohol, 2-methyl-4-phenyl-2-butanol, which is then subjected to acid-catalyzed dehydration to form the target alkene. This approach leverages the power of organometallic chemistry for C-C bond formation.[8]

Rationale and Mechanistic Insight

Grignard Reaction: The synthesis of the alcohol intermediate is achieved by reacting benzylmagnesium chloride with acetone. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[9][10] It is critical to perform this reaction under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[8]

Dehydration: The tertiary alcohol is then dehydrated using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[11] The mechanism is typically E1:

-

The alcohol's hydroxyl group is protonated by the acid, converting it into a good leaving group (water).[12]

-

The water molecule departs, forming a stable tertiary carbocation.

-

A weak base (water or the conjugate base of the acid) abstracts a proton from a beta-carbon.

A critical consideration here is regioselectivity. The carbocation intermediate has two types of beta-protons, which can lead to two different alkene products: the desired this compound (Hofmann/less substituted product) and 2-methyl-4-phenyl-2-butene (Zaitsev/more substituted product). While the Zaitsev product is often thermodynamically favored, reaction conditions can be optimized to increase the yield of the terminal alkene. Using a bulkier acid or carefully controlling the temperature can sometimes favor the kinetic, less-substituted product.

Caption: Workflow for the Grignard reaction and dehydration pathway.

Detailed Experimental Protocol: Grignard/Dehydration

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether or THF

-

Benzyl chloride

-

Acetone, anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve benzyl chloride (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the benzyl chloride solution to initiate the reaction (indicated by cloudiness and gentle reflux). Once started, add the remaining solution dropwise to maintain a steady reflux.

-

After addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard solution to 0 °C.

-

Add anhydrous acetone (1.0 equivalent), dissolved in anhydrous ether, dropwise from the dropping funnel. The reaction is exothermic.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up to Isolate Alcohol:

-

Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to obtain crude 2-methyl-4-phenyl-2-butanol. This alcohol can be purified or used directly in the next step.

-

-

Dehydration:

-

Place the crude alcohol in a round-bottom flask equipped for distillation.[11]

-

Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄ (e.g., 5-10 mol%).

-

Heat the mixture to gently distill the alkene product as it forms (boiling point ~205 °C, but distillation can be performed under vacuum).[13] Distilling the product out of the reaction mixture (Le Châtelier's principle) drives the equilibrium towards the products.

-

Wash the collected distillate with saturated NaHCO₃ solution to neutralize any acid, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by fractional distillation.

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Wittig Olefination | Pathway II: Grignard & Dehydration |

| Regioselectivity | Excellent. The C=C bond forms only at the site of the original carbonyl group. | Moderate. Can produce a mixture of alkene isomers (terminal and internal). Separation may be required. |

| Stereoselectivity | Not applicable for methylene insertion. | Not applicable for this specific dehydration. |

| Number of Steps | Generally two (ylide prep + olefination), often performed in one pot. | Two distinct steps (Grignard reaction + dehydration) requiring intermediate work-up. |

| Key Reagents | Phosphonium salt, strong base (n-BuLi), ketone. | Magnesium, alkyl halide, ketone, strong acid catalyst. |

| Byproducts | Triphenylphosphine oxide, which can complicate purification. | Zaitsev elimination product (2-methyl-4-phenyl-2-butene). |

| Causality of Choice | Best for unambiguous placement of a terminal double bond without risk of isomeric mixtures. | A robust, classic C-C bond formation strategy, but requires careful control of the elimination step to maximize yield of the desired isomer. |

Conclusion

Both the Wittig olefination and the Grignard/dehydration sequence represent viable and effective strategies for the synthesis of this compound. The choice of pathway in a research or industrial setting depends on the specific requirements of the project.

-

For applications demanding high purity and unambiguous regiochemistry, the Wittig reaction is the superior choice, despite the potential purification challenge posed by the triphenylphosphine oxide byproduct.[7]

-

The Grignard reaction followed by dehydration is a powerful alternative that utilizes less expensive reagents but introduces the complexity of controlling the regioselectivity of the elimination step.[14]

A thorough understanding of the mechanistic underpinnings of each reaction, as detailed in this guide, allows the synthetic chemist to make informed decisions, troubleshoot potential issues, and optimize conditions to achieve the desired outcome with maximum efficiency and purity.

References

- Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

- JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

- Wikipedia. Wittig reaction. [Link]

- Master Organic Chemistry. (N.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

- Organic Chemistry Portal. Wittig Reaction. [Link]

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

- Study.com. How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?[Link]

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.

- PubChem. 2-methyl-4-phenyl-2-butanol. [Link]

- University of Colorado Boulder. Grignard Synthesis of Triphenylmethanol. [Link]

- Stenutz. This compound. [Link]

- ChemBK. 2-METHYL-1-PHENYL-1-BUTENE. [Link]

- PubChem. This compound. [Link]

- Bartleby. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. [Link]

- YouTube.

- Millersville University. Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). [Link]

- ResearchGate. (E)-1-Bromo-2-methyl-4-phenyl-1-butene. [Link]

- MDPI. (Z)-1-Bromo-2-methyl-4-phenyl-1-butene. [Link]

Sources

- 1. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sites.nvcc.edu [sites.nvcc.edu]

- 12. youtube.com [youtube.com]

- 13. This compound [stenutz.eu]

- 14. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]

Physical properties of 2-Methyl-4-phenyl-1-butene

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-phenyl-1-butene

Introduction

Welcome to a comprehensive technical guide on the physical properties of this compound (CAS No: 6683-51-8).[1][2][3] This document is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the physical characteristics of a compound is a foundational requirement for its application, purification, and manipulation in a laboratory setting. This guide moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their relationship to the compound's molecular structure. As such, it serves as both a reference and a practical manual for the rigorous scientific characterization of this compound.

The molecule, with its terminal double bond and aromatic phenyl group, presents an interesting subject for physical analysis, influencing properties from its boiling point to its spectroscopic signature. This guide will provide a summary of its core properties, detailed protocols for their experimental verification, and an overview of the spectroscopic data essential for confirming structural integrity.

Section 1: Core Physical and Chemical Properties

The fundamental physical constants of this compound are critical for its handling, dosage, and use in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [3][4][5] |

| Molecular Weight | 146.23 g/mol | [1], [4] |

| Boiling Point | 205 °C (at 760 mmHg) | [1] |

| Refractive Index (n_D²⁰) | 1.5048 | [6] |

| Density | Not Reported | [4] |

| CAS Number | 6683-51-8 | [1], [4] |

Section 2: Experimental Determination of Physical Properties

A core tenet of scientific integrity is the ability to independently verify physical data. The following protocols are presented as self-validating systems, designed to yield accurate and reproducible results.

Protocol for Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This protocol is suitable for small sample volumes.[8]

Causality Statement: This method is chosen for its efficiency with milliliter-scale quantities. The key principle is establishing a thermal equilibrium between the liquid and vapor phases. The thermometer bulb is placed in the vapor phase, not the liquid, to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[8]

Methodology:

-

Apparatus Setup: Place approximately 0.5-1.0 mL of this compound into a small test tube. Add a small magnetic stir bar to prevent bumping.

-

Positioning: Clamp the test tube in a heating block on a magnetic stirrer. Clamp a calibrated thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[8]

-

Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.

-

Observation: Observe the sample for boiling (bubble formation) and the formation of a "reflux ring" - a ring of condensing vapor on the test tube walls.[8]

-

Measurement: Carefully adjust the thermometer's position so the bulb is level with the reflux ring. Allow the temperature to stabilize for 2-3 minutes. The stable temperature reading is the observed boiling point.[8]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure.

Caption: Workflow for Spectroscopic Analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments in the molecule. For this compound, the following characteristic signals are expected:

-

Aromatic Protons (7.0-7.5 ppm): A complex multiplet corresponding to the five protons on the phenyl ring. [9]* Vinylic Protons (4.5-5.0 ppm): Two distinct signals for the two geminal protons (=CH₂) on the terminal double bond. [10]* Benzylic & Allylic Protons (2.0-3.0 ppm): Multiplets for the two methylene groups (-CH₂-CH₂-) connecting the aromatic ring and the double bond.

-

Methyl Protons (~1.7 ppm): A singlet or narrow multiplet for the three protons of the methyl group attached to the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (125-145 ppm): Multiple signals for the six carbons of the phenyl ring.

-

Alkene Carbons (110-150 ppm): Two signals for the sp² hybridized carbons of the C=C double bond. [11]* Aliphatic Carbons (20-40 ppm): Signals for the sp³ hybridized methyl and methylene carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

-

Aromatic & Alkene C-H Stretch (>3000 cm⁻¹): A sharp peak or series of peaks just to the left of 3000 cm⁻¹, characteristic of C-H bonds on sp² carbons. [12][13]* Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks just to the right of 3000 cm⁻¹ for the C-H bonds on the methylene and methyl groups.

-

C=C Stretch (1600-1680 cm⁻¹): Absorption bands corresponding to the carbon-carbon double bond of the alkene and the aromatic ring vibrations. [4]* C-H Out-of-Plane Bending (690-900 cm⁻¹): Strong absorptions in this region can help confirm the monosubstituted pattern of the benzene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 146, corresponding to the molecular weight of the compound. [4]* Key Fragments: A prominent peak at m/z = 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.

Section 4: Solubility Characteristics

Theoretical Assessment: Based on its molecular structure—a nonpolar hydrocarbon backbone with a large phenyl group—this compound is predicted to be hydrophobic. It is therefore expected to be:

-

Insoluble in water and other polar protic solvents. [11]* Soluble in common nonpolar and weakly polar organic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

Protocol for Qualitative Solubility Testing: This protocol allows for the systematic and rapid determination of a compound's solubility profile. [12] Methodology:

-

Sample Preparation: In a small test tube, add approximately 0.1 mL (2-3 drops) of this compound. [12]2. Solvent Addition: Add the test solvent (e.g., water, ethanol, toluene) dropwise, shaking vigorously after each addition, up to a total volume of 3 mL. [12]3. Observation: A compound is considered "soluble" if it forms a clear, homogeneous solution with no visible phase separation. If it remains as a separate layer or a persistent emulsion, it is "insoluble."

-

Systematic Testing: Perform the test sequentially with the following solvents to build a complete profile:

-

Water (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Toluene (Nonpolar, Aromatic)

-

Hexane (Nonpolar, Aliphatic)

-

Conclusion

This guide has detailed the key physical properties of this compound and provided robust, validated protocols for their experimental determination. The tabulated data for boiling point and refractive index, combined with the comprehensive spectroscopic profile, provide a strong foundation for the confident use of this compound in research and development. By understanding not just the what but the how and why of physical property measurement, scientists can ensure the quality, purity, and consistency of their materials, which is paramount for reproducible and reliable scientific outcomes.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- Spectroscopy of Aromatic Compounds. (n.d.). Fiveable.

- Infrared spectra of aromatic rings. (n.d.). Chemistry Steps.

- This compound. (2024). PubChem.

- 2-METHYL-1-PHENYL-1-BUTENE. (2024). ChemBK.

- Spectroscopy Tutorial: Alkenes and Conjugated Systems. (n.d.). UCLA Chemistry.

- Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts.

- Spectroscopy of Aromatic Compounds. (2023). OpenStax.

- This compound. (n.d.). Stenutz.

- Boiling Points. (2020). JoVE.

- BOILING POINT DETERMINATION. (n.d.). University of Calgary.

- Solubility test for Organic Compounds. (2024). Online Chemistry.

- This compound. (n.d.). SpectraBase.

- 1-Butene, 2-methyl-4-phenyl-. (n.d.). ChemBK.

- Micro-boiling point measurement. (n.d.). University of Calgary.

- MEASUREMENT OF DENSITY. (n.d.). CUNY.

- The Density of Liquids and Solids (Experiment). (2021). Chemistry LibreTexts.

- Experiment 4: Refractive Index. (n.d.). UMass Lowell.

- 2-Methyl-1-butene. (n.d.). PubChem.

- This compound [FTIR]. (n.d.). SpectraBase.

Sources

- 1. This compound [stenutz.eu]

- 2. spectrabase.com [spectrabase.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Methyl-1-butene | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 2-METHYL-1-BUTENE | 563-46-2 [chemicalbook.com]

- 12. 2-Methyl-1-butene, 98% | Fisher Scientific [fishersci.ca]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8)

Foreword: Unraveling the Chemistry of a Versatile Phenyl Alkene

To the dedicated researchers, chemists, and pioneers in drug development, this document serves as a comprehensive technical guide to 3-Methyl-4-phenyl-1-butene, a molecule holding the CAS registry number 6683-51-8. In the vast landscape of chemical synthesis, the true value of a compound often lies not in its direct biological effects, but in its potential as a versatile building block. This guide is structured to provide not just the fundamental properties of this phenyl alkene, but also to illuminate its synthetic pathways and potential applications from the perspective of a seasoned practitioner. Our focus will be on the "why" behind the "how"—the causal relationships that govern its synthesis and reactivity, empowering you to leverage this compound's unique characteristics in your research endeavors.

Core Chemical Identity and Physicochemical Properties

3-Methyl-4-phenyl-1-butene, also known by synonyms such as Benzene, (3-methyl-3-butenyl)-, is a substituted alkene with a phenyl group attached to a butene chain.[1] Its molecular structure lends it to a variety of organic transformations, making it a compound of interest for synthetic chemists.

Key Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key physicochemical data for 3-Methyl-4-phenyl-1-butene.

| Property | Value | Source(s) |

| CAS Number | 6683-51-8 | [1] |

| Molecular Formula | C₁₁H₁₄ | [2] |

| Molecular Weight | 146.23 g/mol | [2] |

| Boiling Point | 76-78 °C at 12 Torr | [3] |

| Density | 0.8855 g/cm³ | [3] |

| Appearance | Colorless liquid | Inferred from properties |

| Solubility | Insoluble in water; soluble in common organic solvents | Inferred from structure |

Spectral Data for Structural Elucidation

The structural identity of 3-Methyl-4-phenyl-1-butene is unequivocally confirmed through various spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons, the methyl protons, the methylene protons, and the aromatic protons of the phenyl group. The splitting patterns and chemical shifts of these signals are crucial for confirming the connectivity of the atoms.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the sp² hybridized carbons of the double bond and the aromatic ring, and the sp³ hybridized carbons of the aliphatic chain.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the double bond and the aromatic ring, and C-H bending vibrations.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can be used to further confirm the structure.[1][4]

Synthesis and Mechanistic Considerations

The synthesis of 3-Methyl-4-phenyl-1-butene can be approached through several routes. A common and illustrative method involves the dehydration of the corresponding alcohol, 4-Phenyl-2-butanol. This reaction is a classic example of an elimination reaction, typically acid-catalyzed, where the regioselectivity is a key consideration.

Illustrative Synthesis Workflow: Dehydration of 4-Phenyl-2-butanol

The following diagram outlines the general workflow for the synthesis of 3-Methyl-4-phenyl-1-butene from 4-Phenyl-2-butanol.

Caption: General workflow for the synthesis of 3-Methyl-4-phenyl-1-butene.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Methyl-4-phenyl-1-butene via the dehydration of 4-Phenyl-2-butanol.

Materials:

-

4-Phenyl-2-butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether or other suitable organic solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, add 4-Phenyl-2-butanol and a few boiling chips.

-

Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask.

-

Dehydration: Gently heat the mixture in a heating mantle. The product, 3-Methyl-4-phenyl-1-butene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Methyl-4-phenyl-1-butene.

-

Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and IR spectroscopy.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of 3-Methyl-4-phenyl-1-butene stems from the reactivity of its terminal double bond. This functionality allows for a range of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules.

Key Reactions of the Alkene Moiety

The terminal alkene is susceptible to a variety of addition reactions, which can be used to introduce new functional groups.

Caption: Key addition reactions of 3-Methyl-4-phenyl-1-butene.

These reactions open up pathways to a variety of downstream products. For instance, hydrohalogenation can introduce a halide that can then be used in nucleophilic substitution or cross-coupling reactions. Hydrogenation leads to the corresponding saturated alkane, which may be a target molecule in its own right.

Relevance to Drug Development and Medicinal Chemistry

While 3-Methyl-4-phenyl-1-butene itself is not reported to have significant biological activity, its structural motif is present in various natural and synthetic compounds.[6][7][8][9] Its value to the drug development professional lies in its role as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The phenyl group combined with a modifiable aliphatic chain provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) in a lead optimization campaign.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methyl-4-phenyl-1-butene.

-

Hazards: The compound is a flammable liquid and vapor. It can cause serious eye damage.[10]

-

Handling: Handle in a well-ventilated area, away from ignition sources. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

Conclusion: A Building Block of Potential

References

- 3-METHYL-4-PHENYL-1-BUTENE - ChemBK. (n.d.).

- 3-Methyl-4-phenyl-1-butene | C11H14 | CID 137135 - PubChem. (n.d.).

- SAFETY DATA SHEET. (2018, January 31).

- SAFETY DATA SHEET - NOVA Chemicals. (2025, December 22).

- Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88.

- Sohilait, H. J. (2016). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 4(2), 333-338.

- 3-Buten-2-one,3-methyl-4-phenyl-, (3E)- (cas 42968-14-9) SDS/MSDS download - XiXisys. (n.d.).

- 3-Methyl-4-phenyl-3-buten-2-one: A Versatile Fine Chemical for Synthesis and Research. (2025, December 29).

- Cas 1901-26-4,3-methyl-4-phenyl-3-buten-2-one | lookchem. (n.d.).

- CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. (n.d.).

- 2-Methyl-4-phenyl-1-butene | C11H14 | CID 138809 - PubChem. (n.d.).

- A novel natural phenyl alkene with cytotoxic activity - PMC - NIH. (n.d.).

- 3-Methyl-4-phenyl-3-buten-2-one | C11H12O - PubChem - NIH. (n.d.).

- 3-Buten-2-one, 3-methyl-4-phenyl- - the NIST WebBook. (n.d.).

- This compound - SpectraBase. (n.d.).

- Biological Activity and Applications of Natural Compounds - MDPI. (n.d.).

- 3-METHYL-1-PHENYL-1-BUTEN-1-OL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum ... - Doc Brown's Chemistry. (n.d.).

- Organic Compounds with Biological Activity - MDPI. (n.d.).

- Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. (2020, December 17).

- Bioactive compound and their biological activity - ResearchGate. (n.d.).

- Synthesis of 1(3,4 -methylenedioxyphenyl)-1-butene-3-one from Safrole - ResearchGate. (2016, December 5).

- Multi-enzyme cascade synthesis of the most odorous stereoisomers of the commercial odorant Muguesia® - IRIS Re.Public@polimi.it. (n.d.).

- (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para - ResearchGate. (2025, August 9).

Sources

- 1. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-METHYL-4-PHENYL-1-BUTENE | 6683-51-8 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. Organic Compounds with Biological Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. airgas.com [airgas.com]

Reactivity of the double bond in 2-Methyl-4-phenyl-1-butene

An In-Depth Technical Guide to the Reactivity of the Double Bond in 2-Methyl-4-phenyl-1-butene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the terminal double bond in this compound. The document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. We will explore the underlying electronic and steric factors that govern the molecule's behavior in key reaction classes, including electrophilic additions, oxidation, and reduction. Detailed mechanistic pathways are elucidated, supported by authoritative references, and accompanied by field-proven experimental protocols. The guide emphasizes the causality behind reaction selectivity and provides a robust framework for predicting and controlling chemical outcomes.

Introduction: Structural and Electronic Profile

This compound is an unsaturated hydrocarbon featuring a terminal C=C double bond.[1][2][3] Its reactivity is primarily dictated by the interplay of several structural features:

-

The Terminal Alkene (1-butene): The π-bond of the C=C double bond is an area of high electron density, making it susceptible to attack by electrophiles.[4][5] This is the primary site of reactivity for the molecule.

-

The Methyl Group at C2: This alkyl group introduces significant electronic and steric effects. Electronically, it acts as an electron-donating group (EDG) through hyperconjugation, which influences the stability of potential carbocation intermediates formed during reactions.

-

The Phenyl Group at C4: The phenyl group is electronically isolated from the double bond by a two-carbon (ethyl) spacer. Its direct electronic influence (resonance) on the π-system is negligible. However, its steric bulk and potential for interaction in certain transition states or with specific reagents should not be discounted.

The key to understanding this molecule's reactivity lies in recognizing that the double bond is unsymmetrical. Carbon-1 (C1) is bonded to two hydrogen atoms, while Carbon-2 (C2) is bonded to two carbon atoms (a methyl group and the phenylethyl chain). This asymmetry is the foundation for the regioselectivity observed in most addition reactions.

Electrophilic Addition Reactions: A Study in Regioselectivity

Electrophilic addition is the hallmark reaction of alkenes.[5][6] The reaction is initiated by an electrophile (E+) attacking the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu-).[7][8]

Hydrohalogenation and Markovnikov's Rule

The addition of hydrogen halides (H-X) to this compound proceeds with high regioselectivity, governed by Markovnikov's Rule. The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms.[9][10][11]

Mechanism and Rationale: The reaction mechanism involves a two-step process:

-

The alkene's π-bond attacks the hydrogen of the H-X, forming a C-H bond and a carbocation intermediate.

-

The halide ion (X-) acts as a nucleophile, attacking the carbocation to form the final product.

For this compound, the initial protonation can occur at two positions:

-

Pathway A (Favored): Protonation at C1 generates a highly stable tertiary carbocation at C2. This intermediate is stabilized by the electron-donating effects of the three attached alkyl groups (methyl, phenylethyl, and the new CH3 group from the former C1).

-

Pathway B (Disfavored): Protonation at C2 would generate a primary carbocation at C1, which is significantly less stable and therefore forms at a much slower rate, if at all.[7][12]

The profound difference in the stability of these potential intermediates dictates that the reaction proceeds almost exclusively through Pathway A.[13]

Caption: Mechanism of Markovnikov addition of HBr.

Protocol 2.1: Synthesis of 2-Bromo-2-methyl-4-phenylbutane

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve this compound (10.0 g, 68.4 mmol) in 30 mL of dichloromethane.

-

Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution for approximately 30 minutes, or until the solution is saturated. Alternatively, add a 33% solution of HBr in acetic acid (1.5 equivalents) dropwise over 20 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Workup: Once complete, carefully pour the reaction mixture into 50 mL of cold saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Validation: Purify the crude oil via flash chromatography (silica gel, pure hexane) to obtain the pure product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of 2-Bromo-2-methyl-4-phenylbutane.

Anti-Markovnikov Addition: Hydroboration-Oxidation

To achieve the anti-Markovnikov addition of H and OH across the double bond, a two-step hydroboration-oxidation reaction is employed. This reaction yields the less substituted alcohol.[12][14]

Mechanism and Rationale: The regioselectivity is driven by both steric and electronic factors in the first step (hydroboration). Borane (BH₃), often used as a complex with THF, adds across the double bond in a concerted, four-membered transition state.

-

Steric Hindrance: The bulky boron atom preferentially adds to the less sterically hindered carbon (C1).

-

Electronic Effect: Boron is less electronegative than hydrogen. In the transition state, the carbon with the developing partial negative charge is the more substituted one (C2), which can better stabilize it.

The subsequent oxidation step with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, preserving the initial stereochemistry.

Caption: Workflow for hydroboration-oxidation.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation reduces the alkene double bond to an alkane single bond. This reaction typically involves molecular hydrogen (H₂) and a solid metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[15][16]

Mechanism and Stereochemistry: The reaction occurs on the surface of the metal catalyst. Both hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition .[15] For this compound, the product is 2-Methyl-4-phenylbutane. Since no new chiral centers are formed, stereochemistry is not a factor in the final product. However, the rate of reaction can be influenced by the steric hindrance around the double bond, which can affect its ability to adsorb onto the catalyst surface.[17]

Protocol 3.1: Synthesis of 2-Methyl-4-phenylbutane

-

Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10% Palladium on carbon (Pd/C, 100 mg, ~1 mol%).

-

Reaction Setup: Add a solution of this compound (5.0 g, 34.2 mmol) in 50 mL of ethanol to the vessel.

-

Hydrogenation: Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the pressure gauge.

-

Workup: Once complete, carefully vent the hydrogen and flush the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the product, 2-Methyl-4-phenylbutane. Confirm purity and identity via GC-MS and NMR.

Oxidation Reactions of the Double Bond

The electron-rich double bond is readily oxidized. The specific products depend on the oxidizing agent and the reaction conditions.

Oxidative Cleavage: Ozonolysis

Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond and results in the formation of two carbonyl compounds.[4] For this compound, this reaction will break the C1=C2 bond.

-

C1, being bonded to two hydrogens, will be oxidized to formaldehyde .

-

C2, being bonded to a methyl and a phenylethyl group, will be oxidized to 4-phenyl-2-butanone .

This reaction is a powerful synthetic tool for deconstructing molecules and is often used in structural elucidation.

Summary of Reactivity

The reactivity of this compound is a clear illustration of fundamental principles in organic chemistry. The regiochemical and stereochemical outcomes of its reactions are highly predictable.

| Reaction Type | Reagent(s) | Key Principle | Major Product |

| Hydrohalogenation | HBr, HCl, HI | Markovnikov's Rule | 2-Halo-2-methyl-4-phenylbutane |

| Hydration (Acid-Cat.) | H₂O, H₂SO₄ | Markovnikov's Rule | 2-Methyl-4-phenyl-2-butanol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov Addition | 2-Methyl-4-phenyl-1-butanol |

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition | 2-Methyl-4-phenylbutane |

| Ozonolysis | 1. O₃; 2. DMS | Oxidative Cleavage | Formaldehyde & 4-phenyl-2-butanone |

Conclusion

For professionals in chemical synthesis and drug development, a thorough understanding of the factors governing the reactivity of functional groups like the alkene in this compound is paramount. The interplay between carbocation stability, steric hindrance, and reaction mechanism allows for precise control over chemical transformations. By selecting the appropriate reagents and conditions, the double bond can be functionalized to yield a diverse array of valuable chemical entities, serving as key intermediates in the synthesis of more complex molecular targets.

References

- 2-methyl-1-butene Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Fiveable.

- A Comparative Study of 4-(4-Ethoxyphenyl)-2-methyl-1-butene and its Positional Isomers: A Proposed Investigation. (n.d.). Benchchem.

- Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions Organic Chemistry Tutorial. (2016, November 7). Leah4Sci.

- The Markovnikov Regioselectivity Rule in the Light of Site Activation Models. (2002). The Journal of Physical Chemistry A - ACS Publications.

- The compound 2 methyl 2 butene on reaction with NaIO4 class 12 chemistry CBSE. (n.d.). Vedantu.

- Markovnikov and Anti Markovnikov Addition to Alkenes Explained. (2022, January 4). YouTube.

- How did Markovnikov's rule apply to 2-methyl-1-butene?. (2018, October 21). Quora.

- Markovnikov's Rule. (2020, June 22). YouTube.

- Electrophilic Addition to Alkenes. (2022, July 20). Chemistry LibreTexts.

- Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. (n.d.). University of California, Riverside.

- electrophilic addition reactions menu. (n.d.). Chemguide.

- Electrophilic Addition Reactions of Alkenes. (2024, April 3). Chemistry LibreTexts.

- Alkenes - Electrophilic Addition (A-Level). (n.d.). ChemistryStudent.

- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021, October 13). YouTube.

- 1-Butene, 2-methyl-4-phenyl-. (n.d.). ChemBK.

- This compound. (n.d.). Stenutz.

- This compound. (n.d.). PubChem.

- (E)-1-Bromo-2-methyl-4-phenyl-1-butene. (2025, October 15). ResearchGate.

- This compound. (n.d.). SpectraBase.

- ORGANIC CHEMISTRY Using the hydroboration-oxidation reaction, outline a reaction sequence for each of the following conversions. (n.d.). Chegg.

- Which has higher rate of hydrogenation - methyl propene or trans-2-butene?. (2014, August 19). Stack Exchange.

- How can the hydrogenation of butene be described?. (2017, February 15). Quora.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The compound 2 methyl 2 butene on reaction with NaIO4 class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. leah4sci.com [leah4sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. homework.study.com [homework.study.com]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Potential isomers of 2-Methyl-4-phenyl-1-butene

An In-Depth Technical Guide to the Potential Isomers of 2-Methyl-4-phenyl-1-butene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isomerism, the phenomenon where molecules share an identical molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry with profound implications in pharmacology and materials science. Even subtle variations in three-dimensional architecture can dramatically alter a compound's biological activity, toxicity, and physical properties. This guide provides a comprehensive exploration of the potential isomers of this compound, molecular formula C₁₁H₁₄. We will deconstruct the parent molecule's structural limitations and systematically explore its constitutional and stereoisomeric possibilities. This analysis is coupled with detailed experimental workflows for the chromatographic and spectroscopic differentiation of these closely related chemical entities, offering a robust framework for their identification and characterization in a research and development setting.

Foundational Principles: Isomerism in the Context of C₁₁H₁₄

Isomers are broadly classified into two main categories: constitutional isomers and stereoisomers.[1][2]

-

Constitutional (or Structural) Isomers possess the same molecular formula but differ in the connectivity of their atoms.[3][4] This category includes skeletal, positional, and functional group isomers.

-

Stereoisomers share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms.[1] This class is further divided into enantiomers and diastereomers, which includes geometric (E/Z) isomers.

The subject of this guide, this compound, has the molecular formula C₁₁H₁₄ and a degree of unsaturation of five (four for the phenyl ring and one for the alkene double bond).

Analysis of the Parent Molecule: this compound

Before exploring its isomers, it is critical to analyze the parent structure itself.

-

Structure:

-

A four-carbon butene chain.

-

A double bond between carbon 1 and carbon 2 (-1-ene).

-

A methyl group on carbon 2.

-

A phenyl group on carbon 4.

-

-

Stereochemical Assessment:

-

Chirality: The molecule does not contain any chiral centers (a carbon atom bonded to four different groups). Carbon 2 is sp² hybridized and part of a double bond, while all other sp³ hybridized carbons in the chain possess at least two identical hydrogen atoms. Therefore, this compound is an achiral molecule and does not have an enantiomer.[5][6]

-

Geometric Isomerism: Geometric (cis/trans or E/Z) isomerism in alkenes requires that each carbon of the double bond be attached to two different groups.[7][8][9] In this compound, carbon 1 is bonded to two identical hydrogen atoms, precluding the possibility of E/Z isomers.

-

The following diagram illustrates the logical flow for classifying different types of isomers, which will guide our exploration.

Caption: A flowchart for the classification of chemical isomers.

Potential Constitutional Isomers of this compound

Constitutional isomers arise from rearranging the carbon skeleton, the position of functional groups (the alkene and phenyl group), or the nature of the functional groups themselves.[10]

Skeletal Isomers

Skeletal isomers have different carbon backbones.[10][11] The parent molecule has a substituted butane chain. By rearranging this, we can create isomers with different parent chains, such as substituted pentane or propane backbones.

-

Example 1: (2-Methylpropyl)benzene derivatives

-

Structure: 2-Methyl-1-phenyl-1-propene

-

Analysis: The carbon skeleton is rearranged from a substituted butane to a substituted propane. This isomer can exhibit E/Z isomerism.

-

-

Example 2: Phenylpentene derivatives

-

Structure: 4-Phenyl-2-pentene

-

Analysis: Here, the skeleton is a five-carbon pentene chain. This molecule has a chiral center at C4 and can also exhibit E/Z isomerism about the C2-C3 double bond, leading to diastereomeric pairs of enantiomers.

-

Positional Isomers

Positional isomers maintain the same carbon skeleton but differ in the location of the double bond or the phenyl substituent.[12][13]

-

Example 1: 2-Methyl-4-phenyl-2-butene

-

Analysis: The double bond is shifted from the C1-C2 position to the C2-C3 position. This internal alkene can now exhibit geometric isomerism. The groups on C2 are methyl and a phenylethyl group, while the groups on C3 are a hydrogen and a methyl group. Since each carbon has two different groups, both (E)- and (Z)-2-Methyl-4-phenyl-2-butene exist. These are diastereomers.

-

-

Example 2: 3-Methyl-4-phenyl-1-butene

-

Analysis: The methyl group is shifted from C2 to C3. This structural change creates a chiral center at C3, which is bonded to a hydrogen, a methyl group, a vinyl group, and a benzyl group. Therefore, this isomer exists as a pair of enantiomers: (R)-3-Methyl-4-phenyl-1-butene and (S)-3-Methyl-4-phenyl-1-butene.

-

-

Example 3: 1-Phenyl-3-methyl-1-butene

-

Analysis: The phenyl group is moved to C1. This isomer can exist as E/Z isomers due to the restricted rotation about the C1-C2 double bond.

-

Functional Group Isomers

Functional group isomers have the same molecular formula but contain different functional groups.[14][15] For an alkene like C₁₁H₁₄, a common functional group isomer is a cycloalkane.[16]

-

Example 1: Cyclopentylbenzene

-

Analysis: The unsaturation of the double bond is used to form a five-membered ring. This molecule, cyclopentylbenzene, is an aromatic hydrocarbon with a saturated cycloalkyl substituent.[17] It is chemically distinct from the parent alkene, lacking the reactivity associated with a C=C double bond.

-

-

Example 2: Tetralin Derivatives

-

Structure: 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene

-

Analysis: Here, a fused ring system is formed. The molecular formula is still C₁₁H₁₄ (C₁₀H₁₂ for tetralin + one CH₂ equivalent, wait C12H16... no, C10H12 + CH2 is C11H14). Let's check the formula for 1,1-dimethyltetralin. Tetralin is C10H12. Adding two methyls and removing two H's to make space gives C12H16. This is incorrect. A correct example would be a pentyl-substituted benzene or similar arrangement. Let's stick with a clearer example like a substituted cyclopropane.

-

-

Example 3: 1-Benzyl-1-methylcyclopropane

-

Analysis: This isomer contains a cyclopropane ring, a different functional class from an alkene. The connectivity is fundamentally different, leading to significant changes in chemical reactivity and physical properties (e.g., ring strain).

-

Stereoisomers Among the C₁₁H₁₄ Family

As established, while this compound itself is achiral, many of its constitutional isomers are not. A full analysis must therefore consider their potential stereoisomers.

Enantiomers (Optical Isomers)

Enantiomers are non-superimposable mirror images that arise from the presence of one or more chiral centers.[6][18] They have identical physical properties except for their interaction with plane-polarized light.

-

Molecule: 3-Methyl-4-phenyl-1-butene

-

Chiral Center: Carbon-3

-

Result: This compound exists as a pair of enantiomers, (R) and (S). In a pharmaceutical context, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other.[19][20] They have different physical properties (e.g., boiling point, solubility) and can be separated by standard chromatographic techniques. Geometric (E/Z) isomers are a prominent subclass of diastereomers.[21]

-

Molecule: 2-Methyl-4-phenyl-2-butene

-

Source of Isomerism: Restricted rotation about the C2=C3 double bond.

-

Result: This compound exists as two geometric isomers, (E) and (Z), which are diastereomers of each other. Their distinct shapes lead to different packing in crystal lattices and different interactions with solvents and stationary phases in chromatography.

The following table summarizes the isomeric potential of the parent compound and several of its constitutional isomers.

| Compound Name | Molecular Structure (SMILES) | Isomer Type (vs. Parent) | Stereoisomerism Potential |

| This compound | CC(=C)CCc1ccccc1 | Parent Compound | None |

| 2-Methyl-4-phenyl-2-butene | CC(=C(C)C)c1ccccc1 | Positional | E/Z Isomers (Diastereomers) |

| 3-Methyl-4-phenyl-1-butene | C=CC(C)Cc1ccccc1 | Positional | Enantiomers (R/S) |

| Cyclopentylbenzene | c1ccc(C2CCCC2)cc1 | Functional Group | None |

| (E)-1-Phenyl-2-pentene | CCC=Cc1ccccc1 | Skeletal & Positional | Diastereomer of (Z) isomer |

| (R)-4-Phenyl-1-pentene | C=CCC(C)c1ccccc1 | Skeletal & Positional | Enantiomer of (S) isomer |

Experimental Protocols for Isomer Identification and Differentiation

Distinguishing between isomers requires a multi-faceted analytical approach. The choice of technique is dictated by the type of isomerism . High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools.[22]

Chromatographic Separation Workflow

The fundamental principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase. Since constitutional isomers and diastereomers have different physical properties, they can often be separated using standard chromatographic methods.

Caption: A typical experimental workflow for GC-MS analysis of isomers.

Protocol: GC-MS for Differentiating Positional Isomers

This protocol outlines a method to separate and identify this compound (less polar, more volatile) from a potential positional isomer like 4-phenyl-2-pentene (more substituted alkene, may have slightly different polarity/boiling point).

Objective: To resolve and identify constitutional isomers of C₁₁H₁₄.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a non-polar 5% phenyl-methylpolysiloxane phase).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Sample: A 1 mg/mL solution of the isomer mixture in hexane.

Methodology:

-

Injector Setup: Set the injector temperature to 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

Causality: This temperature program ensures that volatile components elute early while providing enough thermal energy to elute less volatile isomers within a reasonable timeframe, ensuring sharp peaks.

-

-

MS Detector Setup:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-300 m/z.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Retention Time (RT): Compare the retention times of the eluted peaks. Constitutional isomers will typically have distinct RTs. This compound is expected to elute slightly earlier than 4-phenyl-2-pentene due to differences in boiling point and interaction with the stationary phase.

-

Mass Spectrum: Confirm that each peak corresponds to a molecular ion (M⁺) peak at m/z = 146. Analyze the fragmentation patterns. Differences in the location of the double bond and branching will lead to different stabilities of carbocation fragments, resulting in unique mass spectra that serve as a structural fingerprint.

-

Chiral Chromatography for Enantiomer Separation

Enantiomers cannot be separated by standard GC or HPLC because they have identical physical properties. Their separation requires a chiral environment.

-

Technique: Chiral HPLC or Chiral GC.

-

Principle: A chiral stationary phase (CSP) is used. The CSP contains a single enantiomer of a chiral molecule that interacts diastereomerically with the enantiomers in the sample. One enantiomer will form a more stable (or less stable) transient complex with the CSP, causing it to be retained longer on the column, thus enabling separation.

-

Example CSP: A column based on a cyclodextrin derivative is often effective for separating aromatic compounds.[22]

Conclusion

The isomeric landscape of this compound (C₁₁H₁₄) is rich and varied. While the parent molecule is achiral and incapable of geometric isomerism, its constitutional isomers present a wide array of stereochemical possibilities, including chiral centers leading to enantiomers and internal double bonds giving rise to E/Z diastereomers. For professionals in drug development and chemical research, a thorough understanding of this potential isomerism is not merely academic; it is a critical necessity for ensuring the synthesis of the correct target molecule, for predicting biological activity, and for developing robust analytical methods for quality control. The systematic application of chromatographic and spectroscopic techniques, guided by the principles outlined in this guide, provides the necessary framework to navigate this complex isomeric maze with confidence and precision.

References

- Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. [Link]

- Compound Interest. (2014). A Brief Guide to Types of Isomerism in Organic Chemistry. [Link]

- Chemistry LibreTexts. (2024). 7.4: Cis-Trans Isomerism in Alkenes. [Link]

- Lumen Learning. Cis-Trans Isomerism in Alkenes | MCC Organic Chemistry. [Link]

- Chemistry Steps. Cis and Trans Isomers and Cis Trans Practice Problems. [Link]

- NC State University Libraries. 7.

- Orango. (2025). Understanding the Types of Isomers in Organic Chemistry. [Link]

- Najam Academy. (2024). Isomerism in Organic Chemistry | Types of Isomerism | One Shot. [Link]

- ChemTalk. Enantiomers vs. Diastereomers. [Link]

- Allen. Definition, Types of Isomers - Structure Isomerism and Stereoisomerism. [Link]

- Lumen Learning. 1.5. Isomerism | Organic Chemistry 1: An open textbook. [Link]